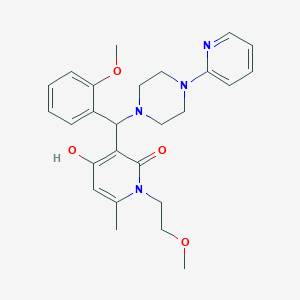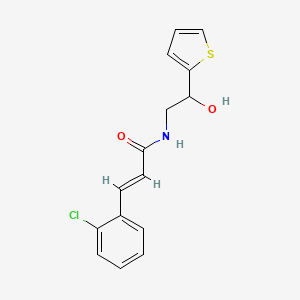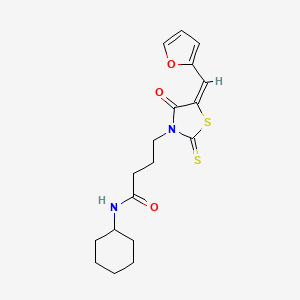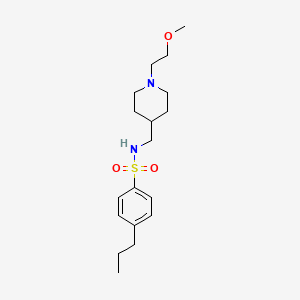
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
Research on hydroxy derivatives of hydropyridine and related compounds, such as piperazines, provides insights into the molecular and crystal structures that can form extensive networks of intramolecular and intermolecular hydrogen bonds. These studies highlight the compounds' conformational flexibility and the role of hydrogen bonding in molecular packing within crystals, which can influence the development of materials with specific physical properties (Kuleshova & Khrustalev, 2000).
Pharmacological Characterization
Compounds containing piperazine and pyridine structures have been explored for their potential pharmacological effects. For instance, the design of G protein-biased dopaminergics based on the pyrazolo[1,5-a]pyridine substructure and their selective activation of G proteins over β-arrestin recruitment at dopamine D2 receptors demonstrates the intricate relationship between structure and function. These studies could be relevant for developing novel therapeutics for various neurological and psychiatric disorders (Möller et al., 2017).
Anticonvulsant and Antiinflammatory Activity
Derivatives of kojic acid and ibuprofen analogs, involving piperazine derivatives, have shown significant anticonvulsant and anti-inflammatory activities in preclinical models. These findings suggest a potential application of similar compounds in developing new treatments for epilepsy and inflammation (Aytemir et al., 2010); (Rajasekaran et al., 1999).
Crystal Packing and Hydrogen Bonding
Studies on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines related to adoprazine have provided insights into the importance of hydrogen bonding and molecular association in crystal packing. These structural analyses are crucial for understanding how molecular interactions influence the solid-state properties of compounds, which can be applied in materials science and drug formulation (Ullah & Altaf, 2014).
Thermochemistry of Adducts
Research on the thermochemistry of adducts involving tin(IV) chloride and heterocyclic bases like pyridine and piperazine reveals how these interactions can be utilized in synthesizing coordination complexes with specific properties. These studies are relevant for applications in catalysis, material science, and the development of metal-organic frameworks (Dunstan, 2003).
Propiedades
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19-18-21(31)24(26(32)30(19)16-17-33-2)25(20-8-4-5-9-22(20)34-3)29-14-12-28(13-15-29)23-10-6-7-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYYPHDQWKPRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride](/img/structure/B2400376.png)









![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
